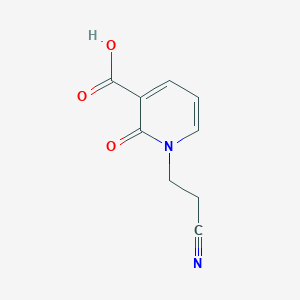

1-(2-Cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Overview

Description

1-(2-Cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a derivative of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold, characterized by a 2-cyanoethyl substituent at the N1 position. The 2-oxo-1,2-dihydropyridine core is recognized for its role in medicinal chemistry, particularly as a precursor for hypolipidemic, neuroprotective, and antitumor agents .

Mechanism of Action

Target of Action

It’s known that similar compounds are often involved in reactions with various organic groups .

Mode of Action

It’s known that similar compounds can participate in electronically divergent processes with a metal catalyst . For instance, oxidative addition can occur with formally electrophilic organic groups, whereby a metal becomes oxidized through its donation of electrons to form a new metal-carbon bond .

Biochemical Pathways

Similar compounds are known to be involved in various chemical synthesis processes .

Result of Action

Similar compounds have been used to improve the electrochemical performance of batteries at high temperatures .

Action Environment

The action of 1-(2-Cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be influenced by environmental factors. For instance, it has been used as an electrolyte additive to improve the performance of lithium iron phosphate batteries at high temperatures . The capacity retention of the battery with 1 weight percent of this compound was significantly higher than that of the battery without the additive after 200 cycles at 60 degrees Celsius .

Biological Activity

1-(2-Cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and potential mechanisms of action, supported by various studies and data.

Chemical Structure and Properties

The compound features a dihydropyridine ring with a cyanoethyl group and a carboxylic acid functional group. This unique structure contributes to its reactivity and biological activity.

Cytotoxic Activity

Numerous studies have evaluated the cytotoxic potential of this compound against various cancer cell lines. A notable study reported that derivatives of this compound exhibited significant cytotoxic effects against human tumor cell lines, including:

- HT29 (Colon carcinoma)

- MCF-7 (Breast carcinoma)

- K-562 (Leukemia)

For instance, one derivative was found to be 2.5 times more effective than doxorubicin against the HT29 cell line, indicating strong anticancer properties .

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| This compound | HT29 | X | 2.5x doxorubicin |

| Derivative 24 | MCF-7 | Y | Comparable to ampicillin |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Various derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. For example:

- Staphylococcus aureus

- Escherichia coli

One derivative demonstrated antimicrobial activity comparable to ampicillin, highlighting its potential as an antimicrobial agent .

The biological activity of this compound is believed to involve several mechanisms:

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

- Nucleophilic Reactions : The cyanoethyl group can participate in nucleophilic substitution reactions, potentially modifying the compound's activity.

- Induction of Apoptosis : Some studies have indicated that certain derivatives induce apoptosis in cancer cells through activation of specific pathways .

Case Studies

Several case studies illustrate the effectiveness of this compound in different biological contexts:

- Cytotoxicity Against Tumor Cells : A study involving a series of synthesized compounds showed that some derivatives exhibited over 50% inhibition in tumor cell proliferation across multiple cancer types .

- Antimicrobial Testing : Another study highlighted the antimicrobial efficacy of specific derivatives against common pathogens, demonstrating their potential application in treating infections .

Scientific Research Applications

Overview

1-(2-Cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyanoethyl group, a carbonyl group, and a carboxylic acid moiety, which contribute to its reactivity and biological activity.

Medicinal Chemistry

This compound is being investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promising biological activities, particularly in:

- Antimicrobial Activity : Studies indicate that derivatives exhibit significant antimicrobial properties against various pathogens.

- Anticancer Properties : Research has demonstrated its potential in targeting cancer cells. Notably, certain derivatives were shown to be more cytotoxic than established chemotherapy agents like doxorubicin.

Table 1: Cytotoxic Activity Against Tumor Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCT-15 (Colorectal) | 9.24 ± 0.9 |

| Doxorubicin | HCT-15 | 21.4 ± 0.9 |

| Cisplatin | HCT-15 | 21.4 ± 0.9 |

This data indicates that the compound shows promising activity against colorectal cancer cells, suggesting its potential as an anticancer agent.

Organic Synthesis

As a versatile building block, it is utilized in the synthesis of more complex organic molecules. This includes:

- Synthesis of Dihydropyridine Derivatives : These derivatives are studied for their varied biological activities.

- Material Science Applications : The compound can be employed in developing new materials with specific properties due to its unique functional groups.

Case Studies

Recent studies have highlighted the efficacy of this compound in various applications:

- Anticancer Studies : A study found that derivatives exhibited significant cytotoxicity against human tumor cell lines, indicating their potential as therapeutic agents .

- Antimicrobial Research : Investigations into the antimicrobial properties revealed effective inhibition against bacterial strains, supporting further development as an antibiotic candidate .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(2-cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with cyclization of β-ketoesters or similar precursors under acidic conditions . Critical parameters include:

- Solvent selection : Ethanol or dichloromethane (DCM) are preferred for balancing reactivity and minimizing side products .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may enhance yield in specific steps .

- Temperature : Controlled heating (60–80°C) is often required for cyclization .

- Purity control : Column chromatography or recrystallization is recommended for isolating the final product .

Q. How can structural regiochemistry be confirmed for this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to identify substituent positions (e.g., cyanoethyl group at N1, carboxylic acid at C3) .

- X-ray crystallography : Resolves ambiguities in stereochemistry and hydrogen bonding patterns .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation pathways .

Q. What are the primary biological screening assays applicable to this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Test interactions with kinases or dehydrogenases via fluorescence-based assays .

- Cellular uptake : Use fluorescent tagging (e.g., dansyl derivatives) to track intracellular localization .

Advanced Research Questions

Q. How do solvent polarity and pH influence the compound’s stability during storage?

- Methodological Answer :

- Stability profile : The compound is prone to hydrolysis of the cyanoethyl group in aqueous media. Store in anhydrous DMSO or ethanol at –20°C .

- pH effects : Acidic conditions (pH < 4) accelerate decomposition; neutral to slightly basic buffers (pH 7–8) are optimal for biological assays .

- Data table :

| Condition | Stability (Half-life) |

|---|---|

| pH 3 | <24 hours |

| pH 7 | >7 days |

| Ethanol | >30 days |

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Purity verification : Use HPLC (>95% purity) to rule out impurities as confounding factors .

- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell densities) .

- Mechanistic studies : Employ siRNA knockdown or CRISPR models to confirm target specificity if bioactivity varies .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model binding to dihydropyridine receptors (e.g., L-type calcium channels) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .

- QSAR analysis : Correlate substituent electronic properties (Hammett constants) with bioactivity .

Q. What synthetic routes minimize byproducts during cyanoethyl group introduction?

- Methodological Answer :

- Nucleophilic substitution : React 2-bromoethyl cyanide with the dihydropyridine precursor in DMF at 50°C .

- Protection-deprotection : Temporarily protect the carboxylic acid with tert-butyl groups to avoid side reactions .

- Byproduct analysis : Monitor reaction progress via TLC and isolate intermediates using flash chromatography .

Q. Methodological Notes

- Synthesis Optimization : Prioritize stepwise characterization (e.g., IR for carbonyl groups, H NMR for cyanoethyl protons) to troubleshoot low yields .

- Biological Reproducibility : Include positive controls (e.g., nifedipine for calcium channel assays) and validate cell line authenticity via STR profiling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physical and Spectral Properties

Key data for representative analogs:

Observations :

- The carboxylic acid proton resonates sharply at δ ~14.5 in DMSO, a hallmark of this scaffold .

- Electron-withdrawing substituents (e.g., trifluoroethyl, cyanoethyl) may downfield-shift adjacent protons due to inductive effects.

Reactivity and Functionalization

- Decarboxylation Sensitivity : The hydroxyl group in 5-(2-hydroxybenzoyl) derivatives is critical for decarboxylation, as shown in control experiments where methoxy-protected analogs (e.g., compound 7 ) failed to decarboxylate .

- Complexation Potential: The 2-oxo-1,2-dihydropyridine-3-carboxylic acid core acts as a bidentate ligand, with applications in metal coordination chemistry .

Properties

IUPAC Name |

1-(2-cyanoethyl)-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c10-4-2-6-11-5-1-3-7(8(11)12)9(13)14/h1,3,5H,2,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGZUWVZRNCVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.